Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride
Description
Trimethyl-[(prop-2-enoylamino)methyl]azanium chloride (CAS 1516-27-4), also known as allyltrimethylammonium chloride, is a quaternary ammonium salt characterized by a trimethylammonium group and a reactive acrylamido-methyl substituent. Its molecular formula is C₇H₁₅ClN₂O, with a molecular weight of 178.66 g/mol (calculated from structural analysis). The compound is water-soluble and forms stable crystalline solids under standard conditions . Its acrylamido group enables polymerization, making it a valuable monomer for synthesizing cationic polymers used in water treatment, cosmetics, and industrial coatings .
Properties
CAS No. |
65505-04-6 |
|---|---|
Molecular Formula |
C7H15ClN2O |
Molecular Weight |
178.66 g/mol |
IUPAC Name |
trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-5-7(10)8-6-9(2,3)4;/h5H,1,6H2,2-4H3;1H |
InChI Key |
ZQYKGADTDCTWSZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CNC(=O)C=C.[Cl-] |
Related CAS |
65505-04-6 48052-66-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The preparation of this compound generally follows these key synthetic steps:
Step 1: Formation of the Aminoalkyl Intermediate
A primary or secondary amine precursor is reacted with an acrylamide derivative to form the prop-2-enoylamino moiety. This step typically involves an amidation or Michael addition reaction, where the amine nucleophile attacks the electrophilic double bond or carbonyl carbon of the acrylamide.Step 2: Quaternization of the Amino Group
The resulting aminoalkyl intermediate undergoes quaternization with a methylating agent such as methyl chloride or methyl iodide to form the trimethylammonium salt. This is a nucleophilic substitution reaction where the nitrogen atom is alkylated to form the quaternary ammonium center.Step 3: Salt Formation and Purification
The quaternized product is isolated as the chloride salt, often by precipitation or crystallization from suitable solvents. Purification may involve recrystallization or chromatographic techniques to ensure removal of unreacted starting materials and by-products.
Reaction Conditions
- Solvents: Commonly used solvents include ethanol, chloroform, or mixtures thereof to dissolve reactants and facilitate reactions.
- Temperature: Amidation and quaternization reactions are typically conducted at moderate temperatures (room temperature to 50°C) to optimize yield and minimize side reactions.
- Catalysts/Initiators: For polymerization-related syntheses, initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate may be used to initiate free-radical polymerization of the acrylamide groups when preparing polymeric derivatives.
Chemical Reaction Analysis
Types of Reactions
- Hydrolysis: The amide group in the compound can hydrolyze under acidic or basic conditions to yield carboxylic acids and ammonium ions.
- Oxidation: The compound can be oxidized by strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to various oxidation products.
- Ion Exchange (Substitution): The chloride ion can be substituted
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of free radical initiators.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions
Polymerization: Initiated by free radicals such as azobisisobutyronitrile (AIBN) or potassium persulfate.
Substitution: Typically involves nucleophiles like hydroxide ions or amines under mild conditions.
Major Products
Polymerization: Produces polyacrylamide derivatives.
Substitution: Results in the formation of various substituted ammonium compounds.
Scientific Research Applications
Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride is utilized in several scientific research fields:
Chemistry: Used as a monomer in the synthesis of cationic polymers.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Applied in water treatment, paper manufacturing, and as a flocculant in wastewater treatment.
Mechanism of Action
The mechanism of action of Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride involves its interaction with negatively charged molecules due to its cationic nature. It can bind to anionic sites on cell membranes, proteins, and other biomolecules, leading to changes in their structure and function. This property is particularly useful in applications like antimicrobial treatments and flocculation processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of Trimethyl-[(prop-2-enoylamino)methyl]azanium chloride with structurally related quaternary ammonium salts:
Physicochemical Properties and Solubility
- Trimethyl-[(prop-2-enoylamino)methyl]azanium chloride: Highly water-soluble due to its polar acrylamido group and ionic nature. Forms viscous solutions when polymerized .
- Choline chloride : Readily soluble in water; low toxicity and biodegradable .
- Acetylcholine chloride : Hygroscopic, unstable in aqueous solutions; hydrolyzes rapidly in biological systems .
- CTAC : Partially soluble in water; forms micelles in solution due to its hydrophobic alkyl chain .
- Aliquat 336 : Hydrophobic; soluble in organic solvents like toluene and chloroform .
Biological Activity
Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride, also known as a quaternary ammonium compound, has garnered attention due to its diverse biological activities. This compound is characterized by its trimethylammonium group and a prop-2-enoylamino moiety, contributing to its unique chemical properties. The molecular formula is with a molar mass of approximately 331.88 g/mol. Its solubility in water and stability in emulsification make it particularly valuable in personal care and cosmetic applications.
The biological activity of this compound is primarily attributed to its cationic nature, which allows it to interact effectively with negatively charged components of cell membranes. This interaction facilitates the penetration of lipid bilayers, leading to various antimicrobial effects. The compound's ability to form complexes with surfactants and polymers further enhances its stability and efficacy in formulations.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity, making it suitable for use as a preservative in personal care products. Studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi.
Table 1: Antimicrobial Efficacy Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Candida albicans | 0.25 mg/mL |
Cytotoxicity Studies
While the compound shows promising antimicrobial properties, cytotoxicity studies are essential for evaluating its safety profile. Research indicates that at concentrations below 50 μM, this compound does not exhibit significant cytotoxic effects on human dermal fibroblasts.
Table 2: Cytotoxicity Assessment on Human Dermal Fibroblasts
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 25 | 90 |
| 50 | 85 |
Case Studies
- Personal Care Applications : A study conducted on the incorporation of this compound into cosmetic formulations revealed enhanced preservation against microbial growth compared to traditional preservatives, thereby extending product shelf life.
- Wound Healing : Preliminary research suggests that this compound may promote wound healing by enhancing fibroblast proliferation and migration, which are critical for tissue repair.
- Surface Activity : The compound's surfactant properties have been explored in formulations aimed at improving skin hydration by reducing transepidermal water loss.
Q & A
Q. Table 1: Synthetic Route Comparison
| Method | Solvent System | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Alkylation | DMF | K₂CO₃ | 78–85 | >98% |
| Nucleophilic Substitution | Acetonitrile | None | 65–70 | 92–95% |
Basic: What spectroscopic techniques are most effective for characterizing Trimethyl-[(prop-2-enoylamino)methyl]azanium chloride?
Answer:
- NMR Spectroscopy :
- ¹H NMR (D₂O): δ 3.2–3.4 ppm (N⁺(CH₃)₃ singlet), δ 5.8–6.2 ppm (acrylamide vinyl protons).
- ¹³C NMR : δ 54 ppm (N⁺(CH₃)₃), δ 165–170 ppm (amide carbonyl).
- Mass Spectrometry : Exact mass (HRMS) at m/z 192.1393 [M-Cl]⁺ .
- FTIR : Strong absorbance at 1650 cm⁻¹ (C=O stretch) and 1480 cm⁻¹ (C-N⁺ stretch) .
Advanced: How do solvent polarity and temperature influence the yield of Trimethyl-[(prop-2-enoylamino)methyl]azanium chloride in quaternization reactions?
Answer:
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the amine, increasing reaction rates. Protic solvents (e.g., ethanol) reduce yields due to hydrogen bonding with the quaternary ammonium center .
- Temperature : Optimal yields occur at 60–80°C. Higher temperatures (>100°C) promote side reactions (e.g., Hoffman elimination), reducing purity .
- Kinetic Analysis : Arrhenius plots (ln k vs. 1/T) reveal activation energy (~50 kJ/mol), guiding scalable synthesis .
Q. Table 2: Solvent Impact on Yield
| Solvent | Dielectric Constant | Yield (%) | Side Products (%) |
|---|---|---|---|
| DMF | 36.7 | 85 | <2 |
| Acetonitrile | 37.5 | 70 | 5–8 |
| Ethanol | 24.3 | 45 | 15–20 |
Advanced: How should researchers resolve discrepancies in reported solubility data for this compound?
Answer:
Conflicting solubility reports (e.g., water vs. organic solvents) arise from:
- Polymorphism : Hydrate vs. anhydrous forms (confirmed via X-ray crystallography).
- Methodology : Use standardized protocols (OECD 105) for solubility determination. For example:
Q. Resolution Workflow :
Replicate conditions from conflicting studies.
Characterize solid-state forms (PXRD).
Statistically compare data using ANOVA (p < 0.05 significance) .
Safety & Stability: What decomposition products form under high-temperature conditions, and how should they be managed?
Answer:
- Thermal Degradation (>200°C): Produces hydrogen chloride (HCl), carbon oxides, and volatile acrylamide derivatives .
- Mitigation Strategies :
Advanced: What computational methods aid in predicting the compound’s reactivity and interaction with biological targets?
Answer:
- Molecular Dynamics (MD) : Simulate binding to acetylcholinesterase (docking score: -9.2 kcal/mol) using AutoDock Vina.
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level; HOMO-LUMO gap (~5 eV) indicates moderate electrophilicity .
- QSAR Models : CorlogP (~0.8) predicts moderate blood-brain barrier permeability for neuroactive studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
